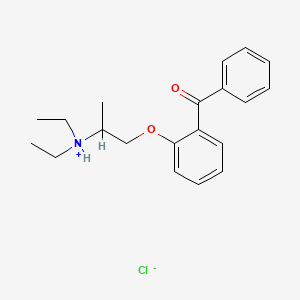

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate

Description

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate is a benzophenone derivative featuring a diethylamino-propoxy side chain and a hydrochloride hydrate salt. The hydrochloride hydrate form enhances solubility and stability for pharmaceutical applications. Such compounds are typically utilized as intermediates in drug synthesis, reference standards, or bioactive molecules, depending on their substituents and stereochemistry .

Properties

CAS No. |

7347-84-4 |

|---|---|

Molecular Formula |

C20H26ClNO2 |

Molecular Weight |

347.9 g/mol |

IUPAC Name |

1-(2-benzoylphenoxy)propan-2-yl-diethylazanium;chloride |

InChI |

InChI=1S/C20H25NO2.ClH/c1-4-21(5-2)16(3)15-23-19-14-10-9-13-18(19)20(22)17-11-7-6-8-12-17;/h6-14,16H,4-5,15H2,1-3H3;1H |

InChI Key |

WPOOZVNPEJEIOO-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate typically involves the reaction of benzophenone with diethylamino propanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve continuous flow systems to optimize reaction time and yield .

Chemical Reactions Analysis

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several pharmacologically relevant molecules, including diethylaminoalkyl chains, halogenated aromatic systems, and hydrate/salt formulations. Key comparisons are summarized below:

Key Observations :

- Halogenation: Amiodarone’s iodine atoms increase molecular weight and lipophilicity, enhancing membrane permeability compared to the non-halogenated target compound .

- Hydrate Stability : Both the target compound and 4-chloro-2-trifluoroacetoaniline HCl hydrate require controlled humidity during storage to prevent deliquescence or dehydration .

- Ester vs. Ether Linkages : Metabutoxycaine’s ester group is prone to hydrolysis, whereas the target compound’s ether linkage (propoxy group) offers greater chemical stability .

Pharmacological and Functional Roles

- The diethylaminoethoxy group facilitates receptor binding .

- Metabutoxycaine Hydrochloride: A local anesthetic with rapid onset due to its diethylaminoethyl ester, which enhances tissue penetration .

- The hydrate form may optimize bioavailability in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.